molecular formula C23H19N3O2 B2619083 N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852372-17-9

N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Katalognummer B2619083
CAS-Nummer: 852372-17-9
Molekulargewicht: 369.424
InChI-Schlüssel: HWNLMEJLWFRSJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide, commonly known as ANCCA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in cancer treatment. ANCCA is a small molecule inhibitor that targets the ANCCA protein, which is overexpressed in various types of cancer cells.

Wirkmechanismus

ANCCA works by inhibiting the ANCCA protein, which is a transcriptional coactivator that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis. By inhibiting ANCCA, ANCCA disrupts the transcriptional activity of cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
ANCCA has been shown to have significant biochemical and physiological effects on cancer cells. ANCCA inhibits cancer cell growth, induces apoptosis, and enhances the efficacy of chemotherapy drugs. ANCCA has also been shown to inhibit tumor growth in vivo, making it a promising candidate for cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

ANCCA has several advantages for lab experiments, including its small molecular weight, high solubility, and specificity for the ANCCA protein. However, ANCCA also has several limitations, including its low bioavailability and toxicity at high doses. These limitations must be taken into consideration when designing experiments using ANCCA.

Zukünftige Richtungen

There are several future directions for ANCCA research, including the development of more potent ANCCA inhibitors, the identification of biomarkers for ANCCA sensitivity, and the investigation of ANCCA's role in other diseases. Additionally, the combination of ANCCA with other cancer therapies, such as immunotherapy and targeted therapy, may lead to more effective cancer treatments.

Synthesemethoden

The synthesis of ANCCA involves the reaction of 4-anilinophenylamine with 2-methyl-1H-indole-3-carboxylic acid, followed by the addition of oxalyl chloride and N,N-dimethylformamide. The resulting product is then treated with hydroxylamine hydrochloride and sodium acetate to yield ANCCA as a white crystalline solid.

Wissenschaftliche Forschungsanwendungen

ANCCA has been extensively studied for its potential applications in cancer treatment. The ANCCA protein is overexpressed in various types of cancer cells, including breast, prostate, and lung cancer. ANCCA inhibitors, such as ANCCA, have been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. ANCCA has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

Eigenschaften

IUPAC Name

N-(4-anilinophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-15-21(19-9-5-6-10-20(19)24-15)22(27)23(28)26-18-13-11-17(12-14-18)25-16-7-3-2-4-8-16/h2-14,24-25H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNLMEJLWFRSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC=C(C=C3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methyl-1H-indol-3-YL)-2-oxo-N-[4-(phenylamino)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.